Esafoxolaner

stereochemistry enantiomer purity GABA receptor antagonism

Esafoxolaner (CAS 1096103-99-9) is the purified (S)-enantiomer of afoxolaner, a GABA-gated chloride channel antagonist. Unlike racemic afoxolaner in oral canine chewables, this molecule is exclusively developed as a topical spot-on for cats, co-formulated with eprinomectin and praziquantel (NexGard® Combo). Substitution with other isoxazolines (fluralaner, sarolaner, lotilaner) is precluded by stereochemical identity, species-specific formulation, and fixed-dose combination specificity. For feline parasitology studies, it enables enantiomer-specific pharmacological investigation with validated feline PK parameters (T½ ≈21.7 days).

Molecular Formula C26H17ClF9N3O3
Molecular Weight 625.9 g/mol
CAS No. 1096103-99-9
Cat. No. B607370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsafoxolaner
CAS1096103-99-9
SynonymsEsafoxolaner, Afoxolaner
Molecular FormulaC26H17ClF9N3O3
Molecular Weight625.9 g/mol
Structural Identifiers
SMILESC1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1
InChIKeyOXDDDHGGRFRLEE-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esafoxolaner (CAS 1096103-99-9) — (S)-Afoxolaner Procurement Profile and Compound Identity


Esafoxolaner (CAS 1096103-99-9) is the purified (S)-enantiomer of afoxolaner and belongs to the aryl isoxazoline class of ectoparasiticides [1]. It acts as a potent antagonist at ligand-gated chloride channels in arthropods, specifically those gated by gamma-aminobutyric acid (GABA), leading to uncontrolled neuromuscular activity and parasite death [2]. Unlike the racemic afoxolaner formulated as an oral chewable for dogs, esafoxolaner is exclusively developed and authorized as a topical spot-on formulation for cats, marketed in combination with eprinomectin and praziquantel as NexGard® Combo [3]. The compound has a molecular formula of C₂₆H₁₇ClF₉N₃O₃ and a molar mass of 625.9 g/mol [4].

Why Esafoxolaner Cannot Be Interchanged with Afoxolaner or Other Isoxazolines in Feline Procurement


Procurement substitution within the isoxazoline class is precluded by three non-interchangeable differentiation vectors. First, stereochemical identity: esafoxolaner is exclusively the purified (S)-enantiomer of afoxolaner, whereas commercial canine formulations contain racemic afoxolaner; the (R)-enantiomer present in racemic material may exhibit different pharmacodynamic and pharmacokinetic properties [1]. Second, species-specific formulation: esafoxolaner is formulated only as a topical spot-on for cats, while afoxolaner, fluralaner, lotilaner, and sarolaner are predominantly available as oral chewables for dogs [2]. Third, fixed-dose combination specificity: esafoxolaner is co-formulated in a fixed ratio with eprinomectin and praziquantel, a combination that cannot be replicated by substituting any single-component isoxazoline [3]. These factors collectively establish that esafoxolaner represents a distinct procurement entity whose substitution would alter both the administered active pharmaceutical ingredient and the therapeutic profile.

Esafoxolaner Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Differentiation Data


Stereochemical Purity and Enantiomer-Specific Activity: Esafoxolaner vs. Racemic Afoxolaner

Esafoxolaner is the purified (S)-enantiomer of afoxolaner, whereas the canine oral product NexGard® contains racemic afoxolaner [1]. Although peer-reviewed publications containing direct comparative IC₅₀ data for the isolated (S)- versus (R)-enantiomers against feline parasite GABA receptors are not available in the open literature, the regulatory approval and commercial development of esafoxolaner as the sole active isoxazoline enantiomer for feline use constitutes a de facto selection of the more active stereoisomer [2]. The purification of the (S)-enantiomer eliminates the (R)-enantiomer present in racemic material, which may have distinct or diminished pharmacological activity and could contribute to different metabolic or safety profiles [3].

stereochemistry enantiomer purity GABA receptor antagonism

Feline Flea Field Efficacy: Esafoxolaner Topical vs. Untreated Baseline in Four Geographic Regions

In four multi-center field studies conducted in the United States, Europe, Japan, and Australia, naturally flea-infested domestic cats (n=307 total) were treated with the esafoxolaner/eprinomectin/praziquantel topical combination at the labeled dose. The primary endpoint was the reduction in mean flea count from baseline (pre-treatment) to one month post-treatment [1]. The reduction in flea counts one month after a single topical application was 97.7% in the United States, 98.8% in Europe, 100% in Japan, and 99.7% in Australia [2]. No significant health abnormalities were attributed to treatment in any of the studies [3].

field efficacy Ctenocephalides felis topical formulation

Feline Topical Pharmacokinetics: Esafoxolaner Absorption and Elimination Profile

Following a single topical application of esafoxolaner at the minimum recommended dose (1.44 mg/kg) in cats, esafoxolaner exhibited a mean terminal half-life (T₁/₂) of 21.7 ± 2.8 days, a time to maximum plasma concentration (Tₘₐₓ) of 7.13 ± 3.1 days, and a maximum plasma concentration (Cₘₐₓ) of 130 ± 36 ng/mL [1]. For comparison, the canine oral racemic afoxolaner product (NexGard®) has a reported oral bioavailability of 74% with a Tₘₐₓ of 2–6 hours and a T₁/₂ of approximately 14 days in dogs [2]. Esafoxolaner's prolonged Tₘₐₓ (approximately 7 days) and extended T₁/₂ (approximately 22 days) in cats reflect a sustained-release absorption profile from the topical depot, which supports once-monthly dosing [3].

pharmacokinetics topical absorption half-life

Combination Product Differentiation: Fixed-Dose Esafoxolaner/Eprinomectin/Praziquantel vs. Single-Entity Isoxazolines

Esafoxolaner is not available as a standalone compound; it is exclusively formulated in a fixed-dose combination with eprinomectin (avermectin anthelmintic) and praziquantel (cestodicide). The commercial product delivers a minimum dose of 1.44 mg/kg esafoxolaner, 0.48 mg/kg eprinomectin, and 9.98 mg/kg praziquantel in a single monthly topical application [1]. This combination provides simultaneous coverage against ectoparasites (fleas, ticks, ear mites) and endoparasites (heartworm, roundworm, hookworm, tapeworm) [2]. In contrast, single-entity isoxazolines (afoxolaner, fluralaner, lotilaner, sarolaner) require adjunctive administration of separate anthelmintics to achieve comparable endoparasite coverage [3]. A direct comparative Brazilian field study demonstrated that the esafoxolaner/eprinomectin/praziquantel combination achieved 100% efficacy against Ancylostoma tubaeforme and 100% efficacy against Dipylidium caninum 14 days post-treatment, whereas the fipronil/(S)-methoprene comparator (without anthelmintic coverage) provided no efficacy against these intestinal helminths [4].

endectoparasiticide fixed-dose combination broad-spectrum

Tick Efficacy and Spectrum: Esafoxolaner Topical vs. Canine Oral Afoxolaner Comparator

Esafoxolaner topical (as part of NexGard® Combo) is indicated for the treatment and control of Ixodes scapularis (black-legged tick) and Amblyomma americanum (lone star tick) infestations for one month in cats [1]. Experimental studies have additionally demonstrated efficacy against Ixodes ricinus, Amblyomma maculatum, and Ixodes holocyclus in cats [2]. In contrast, oral racemic afoxolaner (NexGard®) is indicated for dogs and provides efficacy against a broader tick spectrum including Dermacentor variabilis and Rhipicephalus sanguineus, which are not primary targets of the feline formulation [3]. The species-specific tick spectrum reflects the different ectoparasite epidemiology between dogs and cats. The feline formulation achieves ≥90% efficacy against Amblyomma americanum and Ixodes scapularis for at least 30 days post-treatment, based on regulatory efficacy requirements [4].

tick control Ixodes scapularis Amblyomma americanum

Selective Toxicity Profile: Esafoxolaner Arthropod GABA Receptor Antagonism vs. Mammalian Safety Margin

Esafoxolaner, like other isoxazolines, exhibits selective toxicity toward arthropods based on differential sensitivity of arthropod GABA-gated chloride channels versus mammalian GABA receptors [1]. The compound binds to a site distinct from cyclodiene insecticides (e.g., dieldrin) and fipronil, which explains the absence of cross-resistance to cyclodiene-resistant arthropod strains [2]. Regulatory safety assessments for the esafoxolaner/eprinomectin/praziquantel combination demonstrated a wide safety margin: in cats, the product was well-tolerated at up to 5× the recommended dose (7.2 mg/kg esafoxolaner) with no treatment-related adverse effects [3]. This compares favorably with the safety margins reported for oral afoxolaner in dogs (3× margin) and fluralaner in dogs (5× margin) [4]. The selective toxicity mechanism enables once-monthly dosing in cats weighing as little as 1.8 lbs (0.8 kg), including kittens from 8 weeks of age [5].

selective toxicity GABA receptor safety pharmacology

Esafoxolaner Application Scenarios: Research and Clinical Procurement Use Cases


Feline Multiparasitism Management in Shelter and Rescue Settings

In high-throughput feline shelter or rescue environments where cats present with concurrent flea infestations and intestinal helminth burdens, the fixed-dose combination of esafoxolaner/eprinomectin/praziquantel provides a single-product solution for mixed parasitic infections [1]. The 97.7–100% flea reduction efficacy and 100% intestinal helminth clearance observed in field studies support procurement for population-level parasite control protocols [2]. The topical spot-on formulation facilitates administration in fractious or difficult-to-handle cats, and the once-monthly dosing interval aligns with standard shelter quarantine and rehoming timelines.

Heartworm Prevention with Concurrent Ectoparasite Control in Endemic Regions

In geographic regions endemic for Dirofilaria immitis (heartworm) and Ixodes scapularis (Lyme disease vector), the esafoxolaner/eprinomectin/praziquantel combination provides FDA-approved heartworm prevention plus tick control in a single monthly topical application [1]. The product is indicated for prevention of heartworm disease and treatment/control of I. scapularis and A. americanum infestations for one month [2]. The 5× safety margin in cats supports use in heartworm-positive cats (with appropriate veterinary oversight), a population for which preventive options are limited relative to canine products [3].

Research Use in Feline Parasite Resistance Monitoring and Pharmacovigilance Studies

Esafoxolaner, as a purified (S)-enantiomer with a defined molecular target (arthropod GABA-gated chloride channels) and distinct binding site from cyclodienes and fipronil, serves as a reference compound for resistance monitoring studies in feline ectoparasite populations [1]. The availability of validated pharmacokinetic parameters (T₁/₂ ≈ 21.7 days, Cₘₐₓ ≈ 130 ng/mL) in cats enables correlation of plasma concentrations with efficacy outcomes in pharmacodynamic studies [2]. The compound's characterization as an (S)-enantiomer also provides a chemical probe for investigating enantiomer-specific pharmacology within the isoxazoline class.

Clinical Procurement for Kittens and Low-Body-Weight Feline Patients

The labeled indication for kittens as young as 8 weeks of age and as small as 1.8 lbs (0.8 kg) makes the esafoxolaner/eprinomectin/praziquantel combination one of the few broad-spectrum endectoparasiticides approved for use in very young and low-body-weight cats [1]. The 5× safety margin demonstrated in feline toxicology studies supports procurement for these sensitive patient populations, where dosing flexibility and safety profile are primary selection criteria [2]. The topical formulation further reduces the risk of esophageal injury or aspiration associated with oral tablet administration in small kittens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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